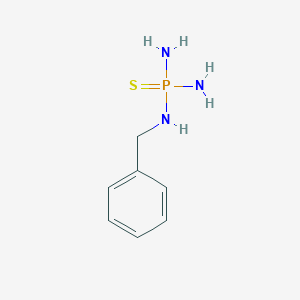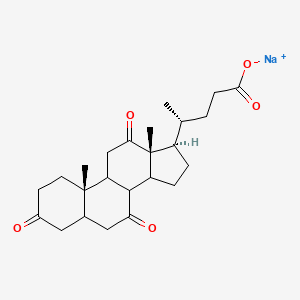![molecular formula C19H16N2O2 B13087803 3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is an organic compound characterized by its complex structure, which includes a biphenyl group attached to an aminobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting amine is coupled with 4-aminobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkyl halides, and strong bases or acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays, helping to elucidate the mechanisms of enzyme action or receptor binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or activity. The biphenyl group can facilitate binding to hydrophobic pockets, while the aminobenzoic acid moiety may participate in hydrogen bonding or ionic interactions.
Comparaison Avec Des Composés Similaires
4-Aminobenzoic Acid: A simpler analog lacking the biphenyl group, used in the synthesis of folic acid and as a sunscreen agent.
Biphenyl-4-amine: Another related compound, which lacks the carboxylic acid group, used in organic synthesis and as an intermediate in dye production.
Uniqueness: 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is unique due to the combination of the biphenyl and aminobenzoic acid moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
4-amino-3-(2-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H16N2O2/c20-16-11-10-14(19(22)23)12-18(16)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12,21H,20H2,(H,22,23) |
Clé InChI |
BXNBCHUEKQOBKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C=CC(=C3)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


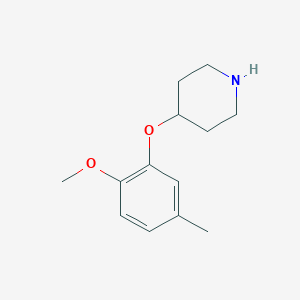
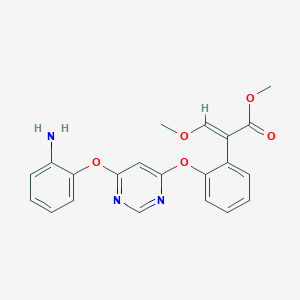
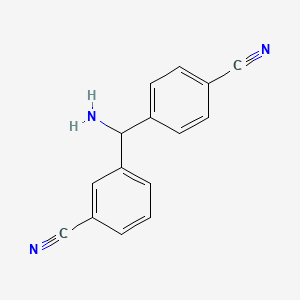

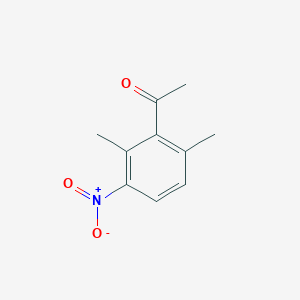
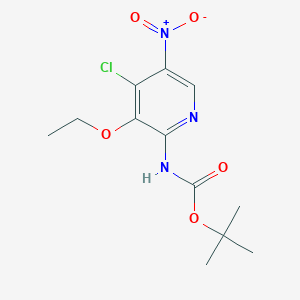
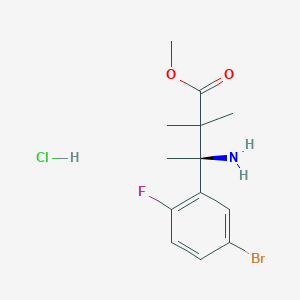
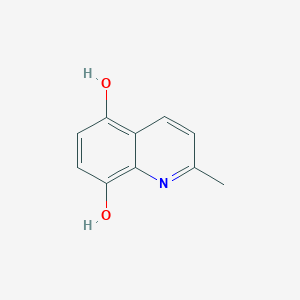
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)

![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
